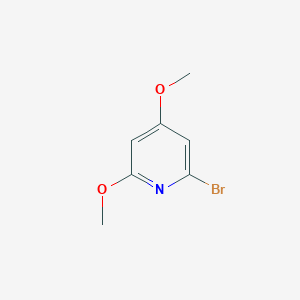

2-Bromo-4,6-dimethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

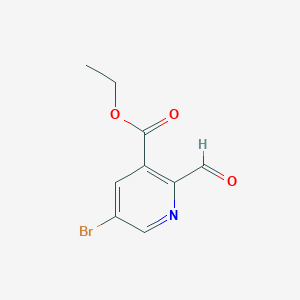

The synthesis of brominated pyridine derivatives often involves the use of halogenation reactions. For instance, the synthesis of 3-bromo-2,6-dimethoxypyridine was achieved by the bromination of 2,6-dimethoxypyridine using bromine at low temperatures, yielding a 74.8% yield . Similarly, the synthesis of other brominated pyridine derivatives, such as 6-bromo-imidazo[4,5-b]pyridine derivatives, was performed using a systematic approach involving condensation and alkylation reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-4,6-dimethoxypyridine.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single-crystal X-ray diffraction data . The crystal structure of various brominated pyridine derivatives was also confirmed using X-ray analysis, revealing details such as conformation and intermolecular interactions . These techniques would be applicable for determining the molecular structure of 2-Bromo-4,6-dimethoxypyridine.

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo a range of chemical reactions with nucleophiles, as studied in the reaction of a 2-bromomethyl 1,4-dihydropyridine derivative with various nucleophiles . The reactivity of these compounds towards different reagents can lead to a variety of products, indicating the potential for diverse chemical transformations in 2-Bromo-4,6-dimethoxypyridine as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the pyridine ring. For example, the crystal structure and intermolecular interactions can affect the stability and density of the compounds . The antioxidant properties of a series of substituted pyridinols were also reported, suggesting that electron-donating groups on the pyridine ring can enhance the stability of these compounds . These findings can be extrapolated to predict the properties of 2-Bromo-4,6-dimethoxypyridine.

Aplicaciones Científicas De Investigación

Synthesis of Complex Compounds

2-Bromo-4,6-dimethoxypyridine is utilized in the synthesis of various complex compounds. For instance, it plays a role in the preparation of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, a process involving bromination and electrophilic substitution reactions (Chen Yu-yan, 2004). Additionally, it's involved in the creation of pyridinium ylides, which confirms its role in the development of Meldrum’s Acid Derivatives (N. Kuhn, A. Al-Sheikh, M. Steimann, 2003).

Directive Influence in Nitration Reactions

The compound demonstrates directive influence during nitration reactions of derivatives of pyridine N-oxide. For example, in the nitration of 3-bromo-5-methoxypyridine-N-oxide, the 6-nitro derivative is isolated as the sole reaction product (H. J. Hertog, M. V. Ammers, S. Schukking, 2010).

Application in Bromination Processes

2-Bromo-4,6-dimethoxypyridine is effective in bromination processes, particularly when an electron-withdrawing group is present. This results in a range of brominated indoles, proving its utility in synthesizing diverse brominated compounds (P. R. K. Mitchell et al., 2012).

High-pressure Reaction Studies

Studies have shown that 2-bromo-4,6-dimethoxypyridine reacts under high pressure with dimethyl acetylenedicarboxylate to produce adducts. This highlights its reactivity under specific conditions, contributing to high-pressure chemistry research (Kiyoshi Matsumoto, Y. Ikemi-Kono, T. Uchida, 1978).

Antioxidant Property Exploration

The compound is also studied for its potential in synthesizing antioxidants. 2-Bromo-4,6-dimethoxypyridine derivatives are explored for their antioxidant properties, particularly in chain-breaking reactions (M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, N. Porter, 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-4,6-dimethoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

2-Bromo-4,6-dimethoxypyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s success in the SM coupling reaction originates from its relatively stable nature, readiness for preparation, and generally environmentally benign characteristics .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon–carbon bonds . This reaction is exceptionally mild and functional group tolerant .

Result of Action

The result of the action of 2-Bromo-4,6-dimethoxypyridine is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of 2-Bromo-4,6-dimethoxypyridine is influenced by environmental factors such as temperature and atmosphere. It is typically stored in an inert atmosphere at 2-8°C . These conditions help maintain the stability and efficacy of the compound .

Propiedades

IUPAC Name |

2-bromo-4,6-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLBSQOJFFKGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-dimethoxypyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3010433.png)

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3010440.png)

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)